2-(Azetidin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(Azetidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound that features both an azetidine ring and a methoxypyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-4-methoxypyrimidine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyrimidine moiety. One common method involves the alkylation of azetidine with a suitable pyrimidine derivative under basic conditions. For instance, the reaction can be carried out using alkyl halides and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF (tetrahydrofuran) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-4-methoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-(Azetidin-1-yl)-4-methoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxypyrimidine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its role in the structure of β-lactam antibiotics.
4-Methoxypyrimidine: A simpler analog that lacks the azetidine ring.
Uniqueness
2-(Azetidin-1-yl)-4-methoxypyrimidine is unique due to the combination of the azetidine ring and the methoxypyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(azetidin-1-yl)-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-3-4-9-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNPIUVZSHHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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